2-(1,4-Dioxan-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,4-dioxan-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-2-1-6-5-8-3-4-9-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJPWDSKPZLJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for 2 1,4 Dioxan 2 Yl Ethanol
Traditional Chemical Synthesis Pathways
The construction of 2-(1,4-Dioxan-2-yl)ethanol, also known as (1,4-dioxan-2-yl)methanol, can be achieved through several established organic synthesis pathways. nih.gov These methods primarily involve either the formation of the alcohol functional group on a pre-existing dioxane ring or the construction of the dioxane ring itself from acyclic precursors.
Reduction of Precursor Aldehydes and Ketones
A straightforward and common method for synthesizing this compound is the reduction of a corresponding carbonyl compound, such as an aldehyde or ketone. The direct precursor, (1,4-dioxan-2-yl)acetaldehyde, can be reduced to the target primary alcohol. Similarly, related carboxylic acids or their esters can be reduced. For instance, 2-(1,4-Dioxan-2-yl)acetic acid is a known compound that can serve as a precursor.
The reduction of carbonyls and carboxylic acid derivatives is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose.
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. NaBH₄ is a milder reagent typically used for reducing aldehydes and ketones, while LiAlH₄ is more powerful and can reduce esters and carboxylic acids directly to alcohols. smolecule.comscielo.br For example, the reduction of ketones to their corresponding alcohols is often achieved using NaBH₄ in a solvent like methanol (B129727) (MeOH) or ethanol (B145695). scielo.brscielo.br
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Platinum on carbon (Pt/C), to reduce the carbonyl group. scielo.brscielo.br
A key advantage of this approach is the ready availability of the precursor carbonyl compounds, which can be synthesized through various means, including the oxidation of other starting materials.
Chemoenzymatic Reduction: For achieving high stereoselectivity, biocatalysis offers a powerful alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantiomeric excess (ee). scielo.brscielo.br In a study on the synthesis of Apremilast, a precursor ketone, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone, was reduced to the corresponding (R)-alcohol with 93% ee using KRED-P2-D12. scielo.brscielo.br A similar enzymatic strategy could be applied to a prochiral ketone precursor to yield an enantiomerically enriched form of this compound.
| Precursor Type | Reagent/Catalyst | Product | Reference |
| Dioxane Aldehyde | Lithium aluminum hydride | Dioxane Alcohol | smolecule.com |
| Dioxane Acetic Acid | Lithium aluminum hydride | Dioxane Ethanol | |
| Ketone | Sodium borohydride (NaBH₄) | Racemic Alcohol | scielo.brscielo.br |
| Ketone | Ketoreductase (KRED) | Chiral Alcohol | scielo.brscielo.br |
Table 1: Overview of Reduction Methods for Synthesizing Alcohols.
Cyclization Reactions for Dioxane Ring Formation
An alternative to modifying a pre-formed dioxane ring is to construct the ring itself as a key step in the synthesis.
A robust and frequently employed strategy for forming the 1,4-dioxane (B91453) ring involves the ring-opening of an epoxide (oxirane) with a 1,2-diol, such as ethylene (B1197577) glycol. researchgate.netresearchgate.net This approach is highly versatile and can be adapted to produce a wide range of substituted dioxanes.
The general sequence involves two main steps:
Nucleophilic Ring-Opening: The reaction is initiated by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the epoxide ring. To facilitate this, the ethylene glycol is often deprotonated with a base to form a more nucleophilic monosodium or monolithium salt. researchgate.netresearchgate.net This step results in the formation of a diol intermediate. researchgate.net For the synthesis of this compound, a suitable starting epoxide would be glycidol (B123203) (2,3-epoxy-1-propanol) or a protected derivative. The attack of ethylene glycol at the less substituted carbon of the epoxide would yield the necessary 1,5-diol precursor.
Intramolecular Cyclization: The resulting diol intermediate undergoes a subsequent intramolecular cyclization to form the 1,4-dioxane ring. This can be achieved under various conditions, such as a Williamson ether synthesis (using a base like potassium hydroxide) or a Mitsunobu reaction. researchgate.netthieme-connect.de The Mitsunobu reaction, in particular, is useful for achieving cyclization under mild conditions. researchgate.netthieme-connect.de
This method has been used to prepare novel 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane building blocks on a multigram scale. researchgate.net
Introducing a hydroxymethyl (-CH₂OH) group onto a pre-existing 1,4-dioxane ring is another potential pathway. While direct hydroxymethylation can be challenging, a functional group can be introduced at the C-2 position and subsequently converted to the desired alcohol. One method to achieve this initial C-C bond formation is through radical reactions. Copper-catalyzed C(sp³)-H oxidative cross-coupling allows for the alkylation of 1,4-dioxane. thieme-connect.de For example, the reaction of 1,4-dioxane with 1-phenyl-2-(phenylamino)ethan-1-one in the presence of copper(II) chloride and an oxidant yields the corresponding 2-substituted dioxane. thieme-connect.de A similar strategy could be envisioned where a group amenable to conversion into a hydroxymethyl moiety is attached to the dioxane ring.
Radical Addition Reactions to Unsaturated Dioxane Systems
Radical addition reactions provide another avenue for the functionalization and synthesis of dioxane derivatives. While radical addition to a saturated 1,4-dioxane ring is known to occur at the C-2 position, reactions involving unsaturated dioxane systems like 2,3-dihydro-1,4-dioxine are also possible. thieme-connect.deresearchgate.net These reactions typically proceed via a radical chain mechanism, initiated by agents such as dibenzoyl peroxide or di-tert-butyl peroxide. researchgate.net A radical species can add across the double bond of the unsaturated dioxane, introducing a substituent. This new substituent could then be chemically modified in subsequent steps to yield the ethanol side chain of the target molecule.
Multi-step Convergent and Divergent Synthesis Strategies
For more complex targets, convergent and divergent synthesis strategies offer efficiency and modularity. beilstein-journals.orgnih.govrsc.org These principles can be applied to the synthesis of this compound.
Convergent Synthesis: In a convergent approach, the molecule is assembled from separate fragments that are later joined. For this compound, one could synthesize the 1,4-dioxane ring and the ethanol side-chain precursor separately. For example, a protected 2-bromo-1,4-dioxane (B8561504) could be prepared and then coupled with a suitable two-carbon nucleophile (e.g., a vinyl Grignard reagent), followed by hydroboration-oxidation to yield the primary alcohol. This approach allows for the independent optimization of each fragment's synthesis. beilstein-journals.orgrsc.org
Divergent Synthesis: A divergent strategy begins with a common intermediate that is used to create a library of related compounds. beilstein-journals.orgnih.gov Starting with a functionalized dioxane, such as 2-(1,4-Dioxan-2-yl)acetic acid, one could create multiple derivatives. Reduction of the carboxylic acid would yield the target compound, this compound, while esterification or amidation would produce other related molecules.
Chemoenzymatic Kinetic Resolution: When a racemic mixture of this compound is produced through any of these pathways, chemoenzymatic methods can be used to resolve the enantiomers. Lipases are widely used for the kinetic resolution of racemic alcohols via transesterification. mdpi.combeilstein-journals.org In this process, the enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. For example, Novozym 435 and Lipozyme TL IM have been shown to be highly effective biocatalysts for resolving phenothiazolic alcohols, achieving superb enantioselectivity. beilstein-journals.org This allows for the separation of the fast-reacting ester from the slow-reacting alcohol, providing access to both enantiomers in high purity.
| Enzyme | Reaction Type | Substrate | Outcome | Reference |
| Ketoreductase (KRED) | Asymmetric Reduction | Ketone | Enantiopure Alcohol | scielo.brscielo.br |
| Lipase (B570770) (e.g., Novozym 435) | Kinetic Resolution | Racemic Alcohol | Enantiopure Alcohol and Ester | beilstein-journals.org |
| Lipase from Aspergillus niger | Kinetic Resolution (Hydrolysis) | Racemic Acetate | Enantiopure Alcohol and Acetate | scielo.br |
| Acylase I | Enantioselective Hydrolysis | N-acetyl amino acid | Enantiopure Amino Acid | mdpi.com |
Table 2: Examples of Chemoenzymatic Reactions Applicable to Chiral Alcohol Synthesis.
Stereoselective and Enantioselective Synthesis
The creation of specific stereoisomers of this compound is a primary focus of synthetic efforts. Various strategies have been employed to control the stereochemical outcome of the reaction, ensuring the desired enantiomeric purity of the final product.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to induce stereoselectivity. wikipedia.orgsigmaaldrich.cn A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org
In the context of synthesizing chiral this compound, a chiral auxiliary can be attached to one of the precursors to influence the diastereoselectivity of the dioxane ring formation. For instance, a chiral acetal (B89532) derived from a C2-symmetric 1,2-ethanediol (B42446) can serve as an effective chiral director. sfu.ca In a hypothetical approach, a chiral diol could be reacted with a suitable precursor of the ethanol side chain to form a chiral acetal. Subsequent intramolecular cyclization would then lead to the formation of the dioxane ring with a specific stereochemistry, dictated by the chiral auxiliary. High diastereomeric excesses have been achieved in reactions such as the Diels-Alder reaction using acrylate (B77674) derivatives of chiral acetals, demonstrating the effectiveness of this approach in controlling stereochemistry. sfu.ca For example, a high degree of stereochemical induction was observed in a diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate derivative with cyclopentadiene, resulting in a 91:9 diastereomeric ratio. sfu.ca
Asymmetric Catalysis in Dioxane Ring Formation
Asymmetric catalysis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the synthesis of chiral dioxane compounds, transition metal catalysts, particularly those based on rhodium, have shown considerable promise.
Rhodium(I) complexes with chiral C2-symmetric ligands containing a 1,4-dioxane backbone have been successfully employed as catalysts in asymmetric hydrogenation reactions. These ligands, derived from tartrates, have demonstrated high efficiency in producing chiral amines and β-amino alcohols with enantiomeric excesses (ee) ranging from 94% to over 99%. nih.gov The conformational rigidity of the 1,4-dioxane ring in these ligands is believed to play a crucial role in stabilizing the metal-ligand chelate conformation, leading to high enantioselectivities. nih.gov
Organocatalysis represents another powerful tool for the asymmetric formation of the dioxane ring. Chiral phosphoric acid catalysts have been utilized in the highly enantioselective desymmetrization of 3-substituted oxetanes, providing access to chiral 1,4-benzoxazepines with high enantiocontrol under mild conditions. This methodology could potentially be adapted for the synthesis of chiral 1,4-dioxanes.
Kinetic Resolution Techniques for Chiral Dioxane Compounds
Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.
Enzymatic kinetic resolution, particularly using lipases, has proven to be a versatile and highly selective method for obtaining enantiomerically pure dioxane derivatives. For example, the kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid has been achieved through lipase-catalyzed transesterification. researchgate.net Using lipase from Candida antarctica-B (Novozyme A/S) in ethyl acetate, the S-enantiomer of ethyl 1,4-benzodioxan-2-carboxylate was obtained with an enantiomeric excess of over 95% and a chemical yield of 50%. researchgate.net The enantiomeric ratio (E), a measure of the selectivity of the resolution, was determined to be a high 160. researchgate.net
Similarly, the resolution of 2-hydroxymethyl-1,4-dioxane has been accomplished via the formation of diastereomeric salts with a chiral resolving agent. nih.gov The hydrogen phthalate (B1215562) of the racemic alcohol was treated with (R)- or (S)-1-phenylethylamine, and the resulting diastereomeric salts were separated by selective crystallization. nih.gov Subsequent saponification of the separated diastereomers yielded the enantiomerically pure (R)- and (S)-2-hydroxymethyl-1,4-dioxane. nih.gov The progress of this resolution can be effectively monitored using chiral High-Performance Liquid Chromatography (HPLC). nih.gov
Enantiomerically Pure Starting Material Strategies
An alternative and often highly effective approach to obtaining enantiomerically pure products is to start the synthesis from a readily available chiral precursor, often referred to as the "chiral pool." This strategy obviates the need for chiral separation or asymmetric induction steps.
For the synthesis of chiral this compound, several enantiomerically pure starting materials can be envisioned. For instance, the synthesis of (R)-2-hydroxymethyl-1,4-dioxane has been successfully achieved starting from the enantiomerically pure (R)-1-O-benzylglycerol. nih.gov This approach provides a direct route to the desired enantiomer with a defined absolute configuration. nih.gov
Another strategy involves the use of enantiopure 1,2-diols in reactions with vinyl selenones. This Michael-initiated ring-closure (MIRC) reaction proceeds in one pot in the presence of a base to yield substituted enantiopure 1,4-dioxanes in good to excellent yields. nih.gov This method has also been extended to the synthesis of other heterocyclic compounds like morpholines and piperazines. nih.gov The synthesis of enantiomerically pure l-dioxolane has been developed via the formation of a diastereomeric chiral amine salt, which upon neutralization provides the enantiomerically pure l-dioxane with an enantiomeric excess of ≥99%. acs.org
Process Optimization and Scalable Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. The development of scalable protocols is crucial for the practical application of synthetic methodologies.
Development of Efficient Reaction Conditions
The optimization of reaction conditions for the synthesis of this compound and its derivatives involves a systematic investigation of various parameters, including solvent, catalyst, temperature, and reaction time. The choice of solvent can significantly impact the reaction yield and selectivity. For instance, in the synthesis of aroyl-S,N-ketene acetals, changing the solvent system from a 1,4-dioxane/ethanol mixture to pure 1,4-dioxane, and conducting the reaction at room temperature for a shorter duration, resulted in a considerable improvement in yield. beilstein-journals.org Furthermore, the use of a "green" solvent like 2-methyltetrahydrofuran (B130290) has been shown to be a potent alternative to 1,4-dioxane, providing excellent yields. beilstein-journals.org
The selection of an appropriate catalyst is also critical. In the Brønsted acid-catalyzed synthesis of 1,4-dioxanes from oxetan-3-ols and 1,2-diols, various catalysts have been screened. The following table summarizes the optimization of catalyst and temperature for a model reaction.
| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) |
| 1 | Tf₂NH (5) | 60 | 91 |
| 2 | TfOH (5) | 60 | 85 |
| 3 | p-TsOH (5) | 60 | 78 |
| 4 | Tf₂NH (5) | 30 | 90 |
| 5 | Tf₂NH (5) | 0 | 75 |
| Data derived from studies on the synthesis of 1,4-dioxanes from oxetan-3-ols and 1,2-diols. |
These data indicate that Tf₂NH is a highly effective catalyst, and lowering the temperature can improve selectivity, albeit sometimes at the cost of yield.
Scalable protocols for the synthesis of related heterocyclic compounds have been developed. For example, a scalable and reproducible protocol for the preparation of a chiral phosphine (B1218219) ligand utilized in nickel-catalyzed reductive coupling reactions has been reported, with successful translation from the millimole to the decimole scale. mit.edu Such developments in scalable synthesis are essential for the industrial production of this compound.
Investigation of Alternative Solvents and Catalysts
The synthesis of this compound and related dioxane-based intermediates is traditionally carried out using conventional solvents and catalysts. However, increasing environmental concerns and the drive for more sustainable and efficient chemical processes have spurred research into alternative solvents and novel catalytic systems. These investigations aim to improve reaction yields, enhance selectivity, reduce waste, and simplify purification processes.
The selection of an appropriate solvent is critical as it can significantly influence reaction rates and outcomes. Traditional ether solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane itself are effective but are facing scrutiny due to safety and environmental issues. thieme-connect.desigmaaldrich.com This has led to the exploration of "green" bio-based solvents. For instance, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, has emerged as a promising alternative. sigmaaldrich.comacs.org It offers advantages such as lower water solubility, which can simplify aqueous work-ups, and a higher boiling point compared to THF. acs.org Another viable green alternative is Cyclopentyl methyl ether (CPME), which is noted for its high boiling point, stability, and resistance to peroxide formation, enhancing process safety. sigmaaldrich.com
The choice of catalyst is equally crucial in directing the synthesis towards the desired product with high efficiency. Syntheses of substituted dioxanes often involve acid or base catalysis. Homogeneous catalysts, while effective, can be difficult to separate from the reaction mixture. Consequently, significant research has focused on the development of heterogeneous catalysts, which can be easily recovered and recycled. Solid acid catalysts, such as silica- and alumina-based materials, have shown considerable promise. jmaterenvironsci.com For example, molybdenum oxide supported on silica (B1680970) (MoO₃/SiO₂) has been identified as an effective catalyst for producing 1,3-dioxanes, and titanium-pillared clays (B1170129) have been used for acetalization reactions, a key step in forming dioxane rings. jmaterenvironsci.com For enantioselective syntheses, which are crucial for producing specific stereoisomers of chiral molecules like this compound, advanced catalyst systems are employed. Iridium-based catalysts with chiral ligands, such as [Ir(cod)Cl]₂/BIDIME-dimer, have been successfully used in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines to yield enantiomerically enriched products. rsc.orgnih.gov
Chemoenzymatic approaches represent a powerful alternative, combining chemical synthesis with the high selectivity of biological catalysts. Lipases and alcohol dehydrogenases are particularly relevant for the synthesis of chiral alcohols. acs.org For instance, the kinetic resolution of racemic alcohols or their esters using lipases can produce enantiomerically pure compounds. researchgate.net Nitrilases have also been employed for the enantioselective hydrolysis of nitriles to produce chiral carboxylic acids, which are valuable precursors for dioxane-based structures. researchgate.net While direct enzymatic synthesis of this compound is not widely documented, the principles from the synthesis of analogous chiral alcohols and benzodioxanes suggest that a chemoenzymatic route is a highly viable strategy for producing enantiopure forms of this compound. researchgate.netrsc.org
Below are data tables summarizing the performance of various alternative solvents and catalysts in reactions analogous to the synthesis of this compound.
Table 1: Comparison of Alternative Solvents in Ether Synthesis and Related Reactions
| Solvent | Reaction Type | Substrate(s) | Catalyst/Conditions | Yield/Selectivity | Reference(s) |
|---|---|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Grignard Reaction | Phenylmagnesium bromide, Benzophenone | Not specified | 95% Yield | acs.org |
| Cyclopentyl methyl ether (CPME) | Suzuki Coupling | 4-Bromoanisole, Phenylboronic acid | Pd(OAc)₂, SPhos | 99% Yield | sigmaaldrich.com |
| Polyethylene Glycol (PEG 400) | Nucleophilic Substitution | Benzyl chloride, Sodium azide | Not specified | 92% Yield | merckmillipore.com |
Table 2: Performance of Alternative Catalysts in Dioxane Synthesis and Analogous Reactions
| Catalyst | Reaction Type | Substrate(s) | Solvent | Yield/Selectivity | Reference(s) |
|---|---|---|---|---|---|
| Molybdenum oxide on Silica (MoO₃/SiO₂) | Prins Reaction | Styrene, Paraformaldehyde | Not specified | Good yields for 1,3-dioxane (B1201747) | jmaterenvironsci.com |
| Titanium-pillared Clay | Acetalization | Aromatic aldehydes, Ethylene glycol | Not specified | 91% Yield | jmaterenvironsci.com |
| [Ir(cod)Cl]₂/BIDIME-dimer | Asymmetric Hydrogenation | 2-Substituted 1,4-benzodioxines | Dichloromethane | Up to 99:1 er | rsc.orgnih.gov |
| Zirconium-based MOF (UiO-66) | Acetalization | Phenylacetaldehyde, Glycerol | Toluene | 88-92% Conversion | rsc.org |
Industrial Production Considerations for Dioxane-Based Intermediates
The transition from laboratory-scale synthesis to industrial production of dioxane-based intermediates like this compound involves a distinct set of challenges and considerations. The primary goals of industrial production are to ensure safety, cost-effectiveness, scalability, and sustainability while maintaining high product purity and consistency.
Process Safety and Hazard Management: A major consideration in the industrial synthesis of dioxane derivatives is process safety. The parent compound, 1,4-dioxane, is flammable and can form explosive peroxides upon storage and exposure to air. sigmaaldrich.com Therefore, industrial processes must incorporate rigorous safety protocols, including the use of inert atmospheres (e.g., nitrogen or argon), peroxide detection and quenching procedures, and carefully controlled reaction temperatures and pressures. The selection of less hazardous solvents and reagents, as discussed in the previous section, is a key strategy to mitigate these risks. For example, using a solvent like CPME, which has a lower tendency to form peroxides, can significantly improve the safety profile of the manufacturing process. sigmaaldrich.com
Cost-Effectiveness and Raw Material Sourcing: The economic viability of an industrial process is paramount. This involves optimizing the cost of raw materials, energy consumption, and waste disposal. For dioxane-based intermediates, starting materials are often derived from ethylene glycol or its derivatives. digitellinc.comrsc.org A method for synthesizing 1,4-dioxane from 2-chloroethoxy ethanol, a byproduct in ethylene chlorohydrin production, highlights a strategy to use lower-cost feedstocks and integrate with existing industrial chemical streams. rsc.org The efficiency of the catalytic system is also a major cost driver. The use of robust, recyclable heterogeneous catalysts can significantly reduce costs associated with catalyst consumption and product purification compared to homogeneous catalysts. jmaterenvironsci.commdpi.com
Scalability, Reactor Design, and Process Optimization: Scaling up a synthesis from the lab bench to a large-scale reactor requires careful engineering and optimization. Reaction parameters such as heat and mass transfer, mixing efficiency, and reaction kinetics change significantly with scale. Continuous flow reactors are increasingly being adopted for the production of specialty chemicals as they offer several advantages over traditional batch reactors. jmaterenvironsci.com These include better temperature control, enhanced safety for handling hazardous reagents, and the potential for higher throughput and automation. For the synthesis of dioxane intermediates, a continuous process could involve the reaction of an epoxide with ethylene glycol over a fixed-bed heterogeneous catalyst, allowing for continuous product formation and separation. google.com
Downstream Processing and Purification: The purity of the final intermediate is critical, especially if it is intended for use in pharmaceuticals or other high-value applications. Downstream processing, which includes product isolation, purification, and solvent recovery, can account for a significant portion of the total production cost. The choice of synthetic route and reaction conditions directly impacts the complexity of purification. A highly selective reaction that produces minimal byproducts will simplify the purification process. Techniques such as distillation, crystallization, and chromatography are commonly used. The use of greener, less water-soluble solvents like 2-MeTHF can facilitate easier phase separation and reduce the energy required for solvent recovery. acs.org
Elucidation of Reaction Mechanisms and Transformational Pathways
Mechanistic Studies of Dioxane Ring Functionalization
The 1,4-dioxane (B91453) ring is a saturated heterocycle containing two ether linkages. While generally stable, the carbons adjacent to the oxygen atoms (α-carbons) are activated towards certain transformations. The presence of the 2-hydroxyethyl substituent provides an additional site for reactivity and can influence the behavior of the ring itself.
Electrophilic and Nucleophilic Substitution Mechanisms
Direct electrophilic substitution on the C-H bonds of the saturated 1,4-dioxane ring is generally unfavorable due to the low reactivity of alkanes. However, the ether oxygens can act as Lewis bases, interacting with electrophiles like protons. This interaction can initiate ring-opening reactions rather than substitution.
Furthermore, syntheses of substituted dioxanes often employ nucleophilic substitution principles, such as the Williamson ether synthesis, where an alkoxide displaces a halide. rsc.org For instance, the reaction between an epoxide and ethylene (B1197577) glycol monosodium salt, followed by intramolecular cyclization, is a key method for preparing 2-monosubstituted 1,4-dioxane derivatives. enamine.net An iodine-initiated reaction of 1,4-dioxane with thiols, which proceeds via nucleophilic ring-opening, demonstrates the susceptibility of the C-O bond to cleavage under specific activation conditions. researchgate.net
Radical Pathways in Dioxane Derivatization
The C-H bonds at the α-positions to the ether oxygens in the 1,4-dioxane ring are susceptible to attack by radical species due to the ability of the adjacent oxygen to stabilize the resulting carbon-centered radical. The degradation of 1,4-dioxane in aqueous environments is often achieved through advanced oxidation processes that generate highly reactive hydroxyl radicals (•OH). dss.go.thnih.gov
The mechanism is initiated by the abstraction of a hydrogen atom from one of the carbon atoms of the dioxane ring by a hydroxyl radical. dss.go.th This step is the primary pathway for the transformation of the dioxane ring under these conditions. The resulting dioxane-based radical can then react with oxygen to form a peroxyl radical, which undergoes further reactions leading to ring cleavage and the formation of various intermediates like 1,2-ethanediol (B42446) formate (B1220265) esters. dss.go.th Similarly, heat-activated persulfate oxidation generates sulfate (B86663) radicals that can also initiate the degradation of 1,4-dioxane through a similar hydrogen abstraction mechanism. nih.gov While these studies focus on degradation, the initial hydrogen abstraction step is a fundamental radical pathway that can be harnessed for C-H functionalization to create derivatized dioxanes.
Rearrangement Reactions and Isomerization Processes
Under acidic conditions, the 1,4-dioxane ring can undergo rearrangement and isomerization. During the acid-catalyzed synthesis of 1,4-dioxane from ethylene oxide, by-products such as 2-methyl-1,3-dioxolane (B1212220) are formed. mdpi.comnih.gov This suggests that under acidic catalysis, the 1,4-dioxane ring can open to form a carbocationic intermediate which can then re-cyclize to form a thermodynamically more stable five-membered ring isomer. mdpi.com
For 2-(1,4-Dioxan-2-yl)ethanol, an acid-catalyzed rearrangement could be initiated by protonation of one of the ring oxygens. This is followed by cleavage of a C-O bond to generate a resonance-stabilized oxocarbenium ion. This intermediate could undergo a series of steps, including hydride shifts or ring-opening and re-closing, to yield isomeric products. Another possibility is photochemical rearrangement. While studies have focused on aromatic systems like dibenzo researchgate.netacs.orgdioxins, which rearrange via aryl-ether bond homolysis, the principles of photo-initiation could potentially be applied to saturated dioxanes to induce transformations. researchgate.net Such reactions often proceed through triplet or singlet excited states, leading to diradical or zwitterionic intermediates that can rearrange to new structures. baranlab.org
Investigation of Catalyst-Substrate Interactions
The reactivity of this compound is significantly influenced by its interaction with catalysts. The two ether oxygen atoms of the dioxane ring and the oxygen of the hydroxyl group possess lone pairs of electrons, making the molecule a Lewis base. mdpi.com This property governs its interaction with a wide range of catalysts.
In processes involving acid catalysis, both Brønsted and Lewis acids play a crucial role. Brønsted acids can protonate one of the oxygen atoms, activating the ring towards nucleophilic attack and potential ring-opening or rearrangement. acs.orgacs.org This activation is a key step in the synthesis of 1,4-dioxanes from oxetanols and diols, where a Brønsted acid catalyst promotes the formation of a carbocation that is subsequently trapped by a nucleophile. acs.orgacs.org
Lewis acidic sites on heterogeneous catalysts, such as the ZrO₂/TiO₂ system used for 1,4-dioxane synthesis, also interact strongly with the ether oxygens. mdpi.com Infrared spectroscopy studies have confirmed the presence of both Brønsted and Lewis acid sites on such catalyst surfaces, which synergistically facilitate the reaction. mdpi.com The 1,4-dioxane molecule can adsorb onto these Lewis acid sites, polarizing the C-O bonds and making the ring more susceptible to transformation. rsc.org This interaction is also exploited in its use as a stabilizer for 1,1,1-trichloroethane (B11378), where dioxane forms an adduct with the Lewis acid aluminum trichloride, "poisoning" the catalyst and preventing dehydrohalogenation.
Fragmentation Mechanisms under Electron Impact Conditions
Electron impact (EI) mass spectrometry is a powerful tool for structural elucidation, relying on the fragmentation of a molecule into characteristic ions. The fragmentation of this compound is guided by the presence of the ether and alcohol functional groups, which direct cleavage pathways to form stable ions.
Alpha-Cleavage Processes
Alpha-cleavage (α-cleavage) is the dominant fragmentation pathway for both ethers and alcohols. nih.gov This process involves the breaking of a bond adjacent to the heteroatom, driven by the stabilization of the resulting positive charge by the non-bonding electrons of the oxygen atom. For this compound, several distinct α-cleavage pathways are possible:
Cleavage of the Side Chain: The bond between the dioxane ring and the ethyl side chain can break. This represents an α-cleavage relative to the ring oxygens and is a common fragmentation pattern for substituted cyclic ethers, often resulting in the loss of the entire side chain. gacariyalur.ac.in This would lead to a fragment corresponding to the protonated dioxane ring or a related structure.
Cleavage within the Side Chain: An α-cleavage can occur adjacent to the hydroxyl group on the side chain. This involves the breaking of the C-C bond between the hydroxyl-bearing carbon and the carbon attached to the dioxane ring, resulting in the loss of a C₅H₉O₃ radical and the formation of a resonance-stabilized [CH₂OH]⁺ ion at m/z 31. This peak is a strong indicator for primary alcohols.
Cleavage within the Dioxane Ring: The molecular ion can undergo α-cleavage within the ring itself. This involves breaking a C-C bond adjacent to one of the ether oxygens. For the parent 1,4-dioxane, this leads to characteristic fragments. nih.gov For the substituted molecule, this would result in a ring-opened radical cation that can undergo further fragmentation.
Another common fragmentation pathway for alcohols is dehydration, which involves the loss of a water molecule (18 amu) from the molecular ion, leading to a peak at [M-18]⁺. nih.gov The table below summarizes the plausible major fragments resulting from the primary α-cleavage and dehydration pathways for this compound (Molecular Weight: 132.16 g/mol ).
Table of Mentioned Chemical Compounds
Inductive Effect Influences on Fragmentation
The initial event in EI mass spectrometry is the removal of an electron to form a molecular ion ([M]•+). In this compound, the charge is most likely to be localized on one of the oxygen atoms due to the non-bonding electrons being of higher energy than the bonding electrons. This initial ionization makes the molecular ion unstable and prone to fragmentation.
The inductive effect, driven by the high electronegativity of the oxygen atoms, plays a crucial role in directing the subsequent bond cleavages. This effect polarizes the C-O and C-C bonds, weakening them and facilitating fragmentation pathways that lead to the formation of stable cations.
One of the most common fragmentation mechanisms initiated by the inductive effect is α-cleavage, which involves the breaking of a C-C bond adjacent to an oxygen atom. For the this compound molecular ion, this can occur in two primary locations:
Cleavage of the Side Chain: The bond between the dioxane ring and the ethanol (B145695) side chain can break. This leads to the formation of a stable oxonium ion, where the charge is stabilized by the ring oxygen. This pathway results in the loss of a hydroxyethyl (B10761427) radical (•CH₂CH₂OH) and the formation of a dioxanyl cation at m/z 87.
Ring Opening: Inductive cleavage of a C-O bond within the dioxane ring can lead to a ring-opening event. The charge localization on a ring oxygen promotes the scission of the adjacent C-C bond, resulting in a linear radical cation. This open-chain structure can then undergo further fragmentation.
These inductive cleavage pathways are fundamental in explaining the initial fragmentation steps of many cyclic ethers and related structures. docbrown.infonih.gov
| Initial Ion | Mechanism | Resulting Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| [C₆H₁₂O₃]•+ | α-Cleavage (Side Chain) | 87 ([C₄H₇O₂]⁺) | •CH₂CH₂OH |
| [C₆H₁₂O₃]•+ | Inductive Cleavage (Ring Opening) | - | - |
Hydrogen Rearrangement Mechanisms
Hydrogen rearrangements are common fragmentation pathways, often occurring in conjunction with or subsequent to initial cleavage events. These rearrangements involve the intramolecular transfer of a hydrogen atom to a radical or cationic site, leading to the elimination of a stable neutral molecule, such as water or an alkene. nih.gov
For this compound, several hydrogen rearrangement mechanisms are plausible:
Dehydration: The presence of the primary alcohol functional group makes the molecule susceptible to dehydration (loss of a water molecule). A hydrogen atom, typically from a gamma or delta position relative to the oxygen, can be transferred to the hydroxyl group, followed by the elimination of H₂O. This process can be particularly favorable if it leads to the formation of a stable, conjugated system or a more stabilized radical cation. This would result in a fragment ion at [M-18]•+. libretexts.org
McLafferty-type Rearrangement: While classic McLafferty rearrangements involve a carbonyl group, analogous rearrangements can occur in other systems. A six-membered ring transition state can be formed involving the transfer of a γ-hydrogen to an oxygen atom, followed by β-cleavage. For the ring-opened molecular ion, a hydrogen from the alkyl chain can be transferred to an oxygen atom, leading to the elimination of a neutral molecule like ethylene glycol.
These rearrangements are key to explaining the formation of many fragment ions that cannot be accounted for by simple bond cleavages. nih.gov
| Initial Ion | Mechanism | Resulting Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| [C₆H₁₂O₃]•+ | Hydrogen Rearrangement & Dehydration | 114 ([C₆H₁₀O₂]•+) | H₂O |
| Ring-Opened [M]•+ | Hydrogen Rearrangement & β-Cleavage | Variable | e.g., C₂H₄O |
Transannular Cleavage Patterns in Cyclic Ethers
Transannular cleavage is a characteristic fragmentation pathway for cyclic compounds, particularly those containing heteroatoms like the 1,4-dioxane ring. This process involves the cleavage of two bonds across the ring, often in a concerted or stepwise manner, leading to the formation of stable, smaller neutral molecules and radical cations. docbrown.info
In the case of the 1,4-dioxane moiety of this compound, transannular cleavage can proceed via a retro-Diels-Alder-type mechanism. Following ionization, the dioxane ring can cleave to produce two molecules of formaldehyde (B43269) (CH₂O) and an ethene radical cation, or similar combinations depending on where the initial charge and radical are localized. The fragmentation of the parent 1,4-dioxane molecule often shows significant peaks corresponding to the loss of such fragments. docbrown.inforesearchgate.net
The fragmentation of the 1,4-dioxane ring itself is well-documented, with major fragments observed at m/z 58 and m/z 44. docbrown.inforesearchgate.net
The ion at m/z 58 corresponds to the loss of formaldehyde ([M-CH₂O]•+).
The ion at m/z 44 can result from the cleavage of the ring into two C₂H₄O units.
The presence of the hydroxyethyl substituent on the this compound ring can influence the relative probabilities of these transannular cleavages but the fundamental pathways are expected to be similar to the unsubstituted ring. For example, cleavage could lead to the formation of a glyoxal (B1671930) radical cation and neutral fragments.
| Initial Ion | Mechanism | Resulting Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| [C₄H₇O₂]⁺ (m/z 87) | Transannular Cleavage | 57 | CH₂O |
| [C₆H₁₂O₃]•+ | Transannular Cleavage | 58 ([C₂H₄O₂]•+) | C₄H₈O |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. For 2-(1,4-Dioxan-2-yl)ethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The signals for the protons on the 1,4-dioxane (B91453) ring typically appear in the range of 3.2 to 4.0 ppm. rsc.org The ethyl group attached to the dioxane ring gives rise to distinct signals for the methylene (B1212753) (CH₂) groups and the terminal hydroxyl (OH) proton.
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.info The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) is determined by the number of adjacent protons, following the n+1 rule. docbrown.info
Representative ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| H-2 | 3.75 - 3.85 | m | 1H |
| H-3 (axial) | 3.35 - 3.45 | dd | 1H |
| H-3 (equatorial) | 3.95 - 4.05 | dd | 1H |
| H-5, H-6 | 3.50 - 3.70 | m | 4H |
| -CH₂-CH₂OH | 1.65 - 1.75 | m | 2H |
| -CH₂OH | 3.70 - 3.80 | t | 2H |
Note: The data in this table is representative and based on values for structurally similar dioxane derivatives. rsc.orgnih.gov The exact chemical shifts and coupling constants would be confirmed by experimental analysis.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the 1,4-dioxane ring are expected to resonate between 65 and 75 ppm. rsc.org The carbons of the ethanol (B145695) side chain will have distinct shifts, with the carbon bearing the hydroxyl group appearing further downfield.
Representative ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C-2 | ~74.0 |
| C-3 | ~67.0 |
| C-5 | ~66.5 |
| C-6 | ~71.0 |
| -C H₂-CH₂OH | ~36.0 |
Note: This data is representative and based on values for structurally analogous compounds. rsc.orgnih.gov The peak at ~77 ppm, commonly observed in spectra, is due to the deuterated chloroform (B151607) (CDCl₃) solvent.
2D NMR experiments are crucial for assembling the complete molecular structure by showing correlations between nuclei. harvard.edubeilstein-journals.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the H-2 proton and the protons on the adjacent C-3 of the dioxane ring and the first CH₂ of the ethanol side chain. It would also confirm the coupling between the two CH₂ groups of the ethanol moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is used to definitively assign the carbon signals based on the already assigned proton spectrum. For example, the proton signal predicted around 3.75-3.85 ppm (H-2) would show a correlation to the carbon signal around 74.0 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is instrumental in connecting different fragments of the molecule. For instance, HMBC would show a correlation from the protons of the CH₂ group adjacent to the dioxane ring to the C-2 and C-3 carbons of the ring, confirming the attachment point of the ethanol side chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography, it becomes a powerful tool for separation and identification of components in a mixture. researchgate.net
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of the elemental formula of the molecule. The theoretical monoisotopic mass of this compound (C₆H₁₂O₃) can be calculated with high accuracy.
Calculated Exact Mass for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₆H₁₂O₃ + H]⁺ | 133.08592 |
An experimental HRMS measurement matching one of these calculated values to within a few parts per million provides strong evidence for the compound's elemental composition. mdpi.com
GC-MS is a hybrid technique that separates volatile compounds in a sample before they are detected by a mass spectrometer. ysi.com For this compound, a single peak in the gas chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property under specific GC conditions.
The mass spectrometer fragments the molecule into smaller, charged ions, producing a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of ethers often involves cleavage of the C-O bonds and rearrangements. nsf.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
|---|---|
| 101 | [M - CH₂OH]⁺ |
| 87 | [M - CH₂CH₂OH]⁺ (Dioxanyl cation) |
| 57 | C₃H₅O⁺ |
| 45 | C₂H₅O⁺ |
The identification of the compound is confirmed by matching its measured mass spectrum against a reference library, such as the NIST database. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique ideal for the separation, detection, and identification of moderately polar compounds like this compound. In a typical application, reversed-phase liquid chromatography would be used to separate the analyte from a sample matrix, followed by its introduction into the mass spectrometer for detection and structural analysis.
For this compound, electrospray ionization (ESI) in positive mode would likely be employed, leading to the formation of protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the accurate mass of these parent ions, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) experiments on the isolated parent ion would yield characteristic fragmentation patterns, which are crucial for unambiguous identification. The fragmentation of this compound is expected to proceed through several key pathways:
Loss of the ethanol side chain: Cleavage of the C-C bond between the dioxane ring and the ethanol moiety.
Loss of water: Dehydration involving the hydroxyl group.
Ring-opening fragmentation: Fission of the dioxane ring, leading to characteristic smaller fragment ions.
These fragmentation mechanisms are instrumental in distinguishing this compound from its isomers. nsf.gov LC-MS methods are frequently used for the analysis of complex organic molecules, including those with ether linkages, in various environmental and biological matrices. rsc.orgepa.gov
Table 1: Illustrative LC-MS Parameters for Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| LC Column | Reversed-Phase C18 (e.g., 150 x 3.0 mm, 3 µm) | Separation based on hydrophobicity. epa.gov |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) | Elution of the analyte from the column. epa.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of gas-phase ions ([M+H]⁺). |
| MS Analysis | Full Scan and Tandem MS (MS/MS) | Determination of parent mass and fragmentation pattern for structural confirmation. epa.gov |
| Monitored Transition (MRM) | Specific parent ion → fragment ion | Highly sensitive and selective quantification. epa.gov |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups: the hydroxyl group, the alkyl chain, and the dioxane ring.
Key expected absorption bands include:
A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol, indicative of hydrogen bonding. rsc.org
Multiple bands in the 3000-2850 cm⁻¹ region corresponding to the symmetric and asymmetric C-H stretching vibrations of the CH₂ groups in the ring and side chain. researchgate.net
A strong band or series of bands between 1150-1050 cm⁻¹ associated with the C-O-C stretching of the ether linkages within the dioxane ring. researchgate.netnist.gov
A C-O stretching vibration for the primary alcohol group, typically found around 1050 cm⁻¹.
Bands in the 1470-1440 cm⁻¹ region from CH₂ scissoring (deformation) vibrations. researchgate.net
The specific frequencies and shapes of the dioxane ring vibrations can also provide insight into the conformational state of the molecule, such as the preferred chair conformation. researchgate.netajol.info
Table 2: Predicted FT-IR Characteristic Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |
| 3000 - 2850 | C-H Stretch | Alkyl (CH₂) |
| 1470 - 1440 | C-H Bend (Scissoring) | Alkyl (CH₂) |
| 1150 - 1050 | C-O-C Stretch (Asymmetric) | Ether (Dioxane Ring) researchgate.net |
| ~1050 | C-O Stretch | Primary Alcohol |
| ~890 | C-C Stretch | Dioxane Ring researchgate.net |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For the parent 1,4-dioxane molecule in a centrosymmetric chair conformation, the rule of mutual exclusion applies, meaning vibrations that are IR active are Raman inactive, and vice versa. royalsocietypublishing.org Although this compound is not centrosymmetric, Raman spectroscopy still provides critical complementary information.
The Raman spectrum is expected to be particularly sensitive to the vibrations of the carbon skeleton and the symmetric vibrations of the dioxane ring. Key expected Raman active modes would include:
Strong C-H stretching bands in the 3000-2850 cm⁻¹ region.
C-C stretching vibrations of the ring skeleton.
A prominent symmetric "ring breathing" mode, which is often a strong feature in the Raman spectra of cyclic compounds. royalsocietypublishing.org
Symmetric C-O-C stretching vibrations.
Raman spectroscopy is often used for the quantitative analysis of ethanol and can be performed directly on samples in glass vials with minimal preparation, making it suitable for process monitoring. iris-eng.comjascoinc.com
Table 3: Predicted Raman Shifts for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000 - 2850 | C-H Stretch | Alkyl (CH₂) |
| 1470 - 1440 | C-H Bend | Alkyl (CH₂) |
| ~880 | C-C Stretch (Ethanol) | Ethanol side-chain unesp.br |
| ~840 | Ring Breathing / C-C Stretch | Dioxane Ring Skeleton royalsocietypublishing.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. The compound this compound consists of only sigma (σ) bonds and lone pairs (n) on the oxygen atoms. The expected electronic transitions, such as n→σ* and σ→σ*, occur at very high energies and thus absorb light in the far-UV region (typically < 200 nm). nist.gov Consequently, this compound is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm) and is considered a transparent solvent in this region.
However, the concept of solvatochromism—the change in the position of an absorption or emission band of a chromophoric solute when the polarity of the solvent is changed—is relevant. ajrsp.com While the target compound itself is not a chromophore, it can act as a solvent, and its interactions with a dissolved chromophore can be studied. A shift to a longer wavelength (red shift) is called a bathochromic shift, while a shift to a shorter wavelength (blue shift) is a hypsochromic shift. ajrsp.comacs.org These shifts are caused by differential solvation of the ground and excited states of the solute molecule. core.ac.uk For example, for n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, whereas for π→π* transitions, a bathochromic (red) shift is often observed. acs.org
Table 4: Example of Solvatochromic Shifts for a Generic Dye in Different Solvents
| Solvent | Polarity (ET(30)) | Absorption Max λmax (nm) | Type of Shift (Relative to Dioxane) |
|---|---|---|---|
| n-Hexane | 31.0 | ~370 nm | Hypsochromic (Blue) |
| 1,4-Dioxane | 36.0 | ~378 nm | Reference rsc.org |
| Ethanol | 51.9 | ~380 nm | Bathochromic (Red) acs.org |
| Dimethyl Sulfoxide (DMSO) | 45.1 | ~385 nm | Bathochromic (Red) rsc.org |
Note: Data is illustrative for a generic compound to demonstrate the principle of solvatochromism.
Chromatographic Methodologies for Separation and Quantification
Chromatographic techniques are essential for isolating this compound from reaction mixtures or complex samples and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. dokumen.pub For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.
Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) or C8 bonded silica (B1680970), is typically used. walshmedicalmedia.com
Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol (B129727), is employed. walshmedicalmedia.com By programming a gradient (i.e., changing the solvent composition over time), the separation efficiency can be optimized.
Detection: Since this compound lacks a strong UV chromophore, UV detection at low wavelengths (~200-210 nm) may be possible but often lacks specificity and sensitivity. More suitable detection methods include:
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the eluent as the analyte passes through. It is less sensitive than UV detection and incompatible with gradient elution.
Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution and more sensitive than RI for many compounds.
Pre-column Derivatization: The compound can be reacted with a UV-active or fluorescent agent (e.g., 9-fluorenylmethyl chloroformate, Fmoc-Cl) to create a derivative that can be detected with high sensitivity by a UV or fluorescence detector. researchgate.net
The development of a robust HPLC method is crucial for quality control, purity assessment, and quantitative analysis in various research and industrial settings. walshmedicalmedia.comut.ee
Table 5: Typical RP-HPLC Method Parameters for Quantification
| Parameter | Specification |
|---|---|
| Instrument | HPLC System with a pump, autosampler, and detector |
| Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm walshmedicalmedia.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water walshmedicalmedia.com |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 40 °C) researchgate.net |
| Detection | Refractive Index (RI) or ELSD; or UV/Fluorescence after derivatization researchgate.net |
| Injection Volume | 10 - 20 µL |
Compound Names Mentioned
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in its identification and quantification, particularly in complex matrices. The separation in GC is based on the differential partitioning of the analyte between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas.
Detailed research findings have demonstrated the utility of GC in the analysis of dioxane derivatives. The operational parameters of the GC system, such as the type of column, temperature program, and carrier gas, are critical for achieving effective separation.
A study on the analysis of 1,3-dioxane (B1201747) derivatives utilized a specific set of GC conditions to achieve separation. google.com These conditions, while not for the exact target compound, provide a relevant methodological baseline for structurally similar molecules. The parameters are detailed in the table below.
Table 1: Gas Chromatography Conditions for the Analysis of 1,3-Dioxane Derivatives
| Parameter | Specification |
|---|---|
| Chromatograph | Hewlett Packard 6890 |
| Column | FFAP (Fused Silica Capillary Column) |
| Column Dimensions | 60 m length x 0.32 mm internal diameter |
| Film Thickness | 0.53 µm |
| Carrier Gas | Helium |
| Flow Rate | 2 ml/min (constant flow) |
| Injector Temperature | Not specified |
| Detector | Flame Ionization Detector (FID) |
| Temperature Program | Isothermal at 60°C for 3 min, then ramped at 3°C/min to 120°C, followed by a ramp of 2°C/min to 220°C, and held isothermal at 220°C for 60 min. google.com |
The use of a polar FFAP (Free Fatty Acid Phase) column is indicative of the polar nature of the analytes. The long column length and slow temperature ramp are designed to provide high resolution, which is necessary for separating structurally similar isomers. google.com The choice of a Flame Ionization Detector (FID) is common for organic compounds, offering high sensitivity.
Further illustrating the application of GC-MS (Gas Chromatography-Mass Spectrometry) in analyzing compounds with a dioxane moiety, a study on the ethanolic extract of Solanum aethiopicum leaves identified "Benzoic acid, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-, methyl ester". researchgate.net This finding underscores the capability of GC-MS to separate and identify complex dioxane derivatives within a natural product matrix.
For the analysis of the ethanol portion of the target molecule, established GC methods for ethanol are relevant. A rapid method for determining ethanol in alcoholic beverages employs a different set of conditions, optimized for a more volatile and less complex analyte. jfda-online.com
Table 2: Gas Chromatography Conditions for Ethanol Analysis
| Parameter | Specification |
|---|---|
| Chromatograph | Trace GC 2000 |
| Column | CP-Wax 58 CB |
| Column Dimensions | 30 m length x 0.53 mm internal diameter |
| Carrier Gas | Nitrogen |
| Flow Rate | 2 mL/min |
| Injector Temperature | 225°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 285°C |
| Oven Temperature | Initially at 45°C for 2 min, then increased to 245°C at a rate of 45°C/min, and held for 1 min. jfda-online.com |
| Injection Mode | Splittless |
In this method, a polar CP-Wax 58 CB column was found to be most suitable for the direct injection and analysis of ethanol without extensive sample pretreatment. jfda-online.com The retention time for ethanol under these conditions was reported to be 2.73 minutes. jfda-online.com While this compound is a larger and more complex molecule and would thus have a significantly longer retention time, this data provides a reference point for the elution behavior of the ethanol functional group.
The analysis of dioxane itself and its derivatives often involves specific sample preparation techniques to enhance detection. For instance, a headspace solid-phase microextraction method has been developed for the extraction of 1,4-dioxane from shampoo samples, followed by GC-FID analysis. researchgate.net For compounds that are not sufficiently volatile or are prone to degradation at high temperatures, derivatization is a common strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. For example, in the GC analysis of sugar ethers, derivatization to their acetylated forms is a common practice. cdnsciencepub.com Given the hydroxyl group in this compound, derivatization, such as silylation, could be a viable option to improve its chromatographic behavior.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1,4-Dioxan-2-yl)ethanol, these methods can elucidate its electronic structure, conformational preferences, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining the optimized geometry and the energies of its various conformers.
The primary focus of a DFT analysis would be the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the dioxane ring and the hydroxyl group, reflecting their lone pair electrons. The LUMO, in contrast, would likely be distributed across the anti-bonding orbitals of the C-O and C-C bonds. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. niscpr.res.in
A hypothetical representation of DFT-calculated electronic properties for the most stable conformer of this compound is presented below.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating potential |
| LUMO Energy | 1.2 eV | Indicates electron-accepting potential |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Quantifies the molecule's overall polarity |
Note: The values in this table are illustrative and based on typical DFT results for similar oxygen-containing heterocyclic compounds.
Ab initio molecular orbital theory, which solves the Schrödinger equation without empirical parameters, provides a highly accurate method for analyzing molecular conformations. researchgate.net For this compound, these calculations are crucial for understanding the orientation of the 2-hydroxyethyl substituent relative to the dioxane ring. Studies on similar 2-substituted 1,4-dioxanes have shown that the anomeric effect plays a significant role in determining the conformational preferences. nih.gov
The key conformational question is whether the hydroxyethyl (B10761427) group prefers an axial or equatorial position. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), would be employed to calculate the relative energies of these conformers. nih.gov It is anticipated that the equatorial conformer would be more stable due to reduced steric hindrance, although the anomeric effect, involving the interaction between the lone pairs of the ring oxygens and the antibonding orbital of the C-C bond of the substituent, could influence this preference.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. ekb.egsamipubco.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a UV-Vis spectrum. For this compound, the electronic transitions are expected to be of the n → σ* type, involving the excitation of a non-bonding electron from an oxygen atom to a sigma anti-bonding orbital. These transitions typically occur in the far-UV region and have low molar absorptivity. The solvent environment can also be modeled to observe any solvatochromic shifts. ekb.eg
A hypothetical TD-DFT prediction for the main electronic transition of this compound is shown in the table below.
| Transition | Calculated Wavelength (nm) | Oscillator Strength | Nature of Transition |
| S0 → S1 | 195 | 0.02 | n → σ* |
Note: This data is a hypothetical representation based on the known spectral properties of simple ethers and alcohols.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. ijcce.ac.irdtic.mil It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the oxygen atoms of the dioxane ring and the hydroxyl group, corresponding to their high electron density due to lone pairs. researchgate.netacs.org These regions are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group and the C-H bonds would exhibit positive potential (colored blue), indicating their susceptibility to nucleophilic attack. The MEP surface is a powerful tool for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net
Local Reactivity Descriptors and Fukui Function Analysis
To quantify the reactivity of different atomic sites within a molecule, local reactivity descriptors derived from DFT are employed. scholarsresearchlibrary.com The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. niscpr.res.inresearchgate.net It helps to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks.
For this compound, Fukui function analysis would likely confirm that the oxygen atoms are the primary sites for electrophilic attack, while the carbon atom attached to the hydroxyl group and the acidic hydrogen of the hydroxyl group are potential sites for nucleophilic attack. scholarsresearchlibrary.comresearchgate.net These descriptors provide a more nuanced view of reactivity than can be obtained from atomic charges alone.
Conformational Analysis of the Dioxane Ring System
The 1,4-dioxane (B91453) ring can adopt several conformations, including the chair, boat, and twist-boat forms. researchgate.net Extensive theoretical and experimental studies on 1,4-dioxane have established that the chair conformation is overwhelmingly the most stable, with the twist-boat conformers being significantly higher in energy. researchgate.net The introduction of a substituent at the 2-position, as in this compound, does not alter this fundamental preference for the chair conformation. However, the substituent itself can exist in either an axial or equatorial position, leading to two different chair conformers.
Computational studies on 2-substituted-1,4-dioxanes have shown that the energy difference between the axial and equatorial conformers is influenced by a combination of steric effects and the anomeric effect. nih.gov For a bulky substituent like the hydroxyethyl group, steric hindrance would strongly favor the equatorial position. The anomeric effect, which can stabilize an axial conformer in some cases, is expected to be less significant for a carbon-substituted dioxane. Therefore, it is highly probable that the equatorial-chair conformer of this compound is the global minimum energy structure.
Chair, Twist-Boat, and Half-Chair Conformations
The 1,4-dioxane ring, like cyclohexane, can adopt several conformations to relieve ring strain. The most significant of these are the chair, twist-boat, and half-chair conformations.
The chair conformation is widely established as the most stable form for 1,4-dioxane and its derivatives. tubitak.gov.trresearchgate.net In this conformation, the carbon-hydrogen bonds are arranged in either axial or equatorial positions, minimizing torsional strain. For this compound, the 2-hydroxyethyl substituent can occupy either an axial or an equatorial position, leading to two distinct chair conformers. The relative stability of these two chair conformers is influenced by a combination of steric hindrance, the anomeric effect, and potential intramolecular hydrogen bonding. nih.govscielo.br The anomeric effect, a stereoelectronic phenomenon in heterocyclic rings, generally favors the axial orientation for electronegative substituents at the anomeric carbon (C2). nih.govrsc.org This effect arises from a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-substituent bond. rsc.org
The twist-boat conformation is a flexible, higher-energy conformer of the 1,4-dioxane ring. tubitak.gov.tr It is an intermediate in the process of ring inversion from one chair form to another. researchgate.net While less stable than the chair form, certain substitution patterns can sometimes lead to a reduced energy difference between the chair and twist-boat forms. acs.org For unsubstituted 1,4-dioxane, theoretical calculations have shown that the twist-boat conformers are significantly higher in energy than the chair form. tubitak.gov.tr
The half-chair conformation represents the transition state of highest energy during the interconversion of the chair and twist-boat conformations. researchgate.net It is a highly strained, non-stationary state on the potential energy surface.
The conformational preference of the 2-hydroxyethyl group in this compound is a critical factor. Studies on analogous compounds, such as 2-hydroxymethyl-1,4-dioxane and other 2-alkoxy-1,4-dioxanes, indicate a preference for the axial position due to the anomeric effect. nih.govmdpi.com However, the possibility of intramolecular hydrogen bonding between the hydroxyl group of the side chain and one of the ring oxygen atoms can also influence the conformational equilibrium. acs.org Such an interaction could potentially stabilize either the axial or equatorial conformer, depending on the resulting geometry and bond strain.
To illustrate the relative energies of these fundamental conformations, data from computational studies on the parent 1,4-dioxane molecule are presented below. It is important to note that the presence of the 2-hydroxyethyl substituent will modulate these values, but the general stability trend is expected to remain the same.
| Conformation | Relative Energy (kcal/mol) | Stability Ranking |
| Chair | 0.00 | Most Stable |
| Twist-Boat | ~5.5 - 6.1 | Less Stable |
| Half-Chair | ~9.7 - 10.8 | Least Stable (Transition State) |
| Table 1: Estimated Relative Energies of 1,4-Dioxane Conformations based on literature data for the parent molecule. tubitak.gov.trresearchgate.net |
Energy Barriers to Ring Inversion
Ring inversion is the process by which one chair conformation converts into the other, with the axial and equatorial substituents swapping their positions. This process proceeds through the higher-energy twist-boat and half-chair intermediates. The energy barrier to ring inversion is a key parameter that describes the conformational flexibility of the ring system.
For the parent 1,4-dioxane molecule, the free energy of activation (ΔG‡) for ring inversion has been experimentally determined and supported by theoretical calculations. tubitak.gov.tr The primary energy barrier corresponds to the energy difference between the ground-state chair conformation and the highest-energy transition state, which is the half-chair conformation.
Computational studies on various substituted 1,3- and 1,4-dioxanes have shown that the nature and position of the substituent can influence the energy barrier to ring inversion. For this compound, the 2-hydroxyethyl group would be expected to have a modest effect on this barrier. The presence of the substituent may slightly alter the energies of the ground and transition states.
The generally accepted pathway for chair-to-chair interconversion is:
Chair ⇌ Half-Chair ⇌ Twist-Boat ⇌ Half-Chair' ⇌ Chair'
The table below provides a representative energy profile for the ring inversion of 1,4-dioxane, which serves as a reasonable approximation for this compound in the absence of specific experimental data.
| Transition | Conformation | Approximate Energy Barrier (kcal/mol) |
| Chair → Half-Chair | Half-Chair (Transition State) | ~9.7 - 10.8 |
| Half-Chair → Twist-Boat | Twist-Boat (Intermediate) | - |
| Twist-Boat → Half-Chair' | Half-Chair (Transition State) | Lower than the main barrier |
| Table 2: Estimated Energy Barriers for the Ring Inversion of 1,4-Dioxane based on literature data. tubitak.gov.trresearchgate.net |
The primary barrier to ring inversion for this compound is therefore estimated to be in the range of 9-11 kcal/mol, similar to the parent 1,4-dioxane. This value indicates a relatively facile ring inversion at room temperature, leading to a dynamic equilibrium between the two chair conformers.
Applications and Functional Roles in Advanced Materials and Medicinal Chemistry Scaffolds
Role as a Chemical Intermediate in Complex Molecule Synthesis
The 1,4-dioxane (B91453) motif is a recurring structural element in a variety of biologically active compounds and fine chemicals. The presence of both a dioxane ring and a reactive hydroxyl group makes 2-(1,4-Dioxan-2-yl)ethanol an attractive starting material for the synthesis of more elaborate molecules.
Precursor for Pharmaceutical Active Ingredients
The 1,4-dioxane ring is a key structural component in numerous medicinally relevant compounds. acs.org Its incorporation can influence properties such as solubility, bioavailability, and receptor binding affinity. While direct synthesis pathways of commercial drugs starting from this compound are not extensively documented in publicly available literature, its derivatives are instrumental as building blocks. For instance, the synthesis of novel 1,4-dioxane compounds as potential α1D-adrenoreceptor antagonists and 5-HT1A receptor full agonists has been explored, highlighting the importance of the dioxane scaffold in developing new therapeutic agents. nih.gov
Research has demonstrated the use of dioxane moieties for structural diversification in complex molecules with potential therapeutic applications. An example is the synthesis of 9-Cyclopropylethynyl-2-((S)-1- nih.govdioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinoline, where the dioxane unit is integral to the molecular architecture. Furthermore, laccase-catalyzed oxidation reactions mediated by 1,4-dioxane have been employed to synthesize belladine (B1211932) N-oxides, which exhibit anti-influenza A virus activity. mdpi.com The synthesis of various functionalized 1,4-dioxanes as advanced building blocks for medicinal chemistry underscores the potential of compounds like this compound as precursors in drug discovery. researchgate.net
Building Block for Agrochemicals
Synthesis of Fine Chemicals
This compound serves as a valuable intermediate in the synthesis of various fine chemicals. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications. The synthesis of 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane-derived building blocks highlights the utility of this class of compounds. researchgate.net These building blocks can be further elaborated into a variety of functionalized molecules. The production of 1,4-dioxane itself can be achieved through various synthetic routes, including the dimerization of oxirane, and it is a key component in the production of specialty chemicals. tubitak.gov.tr The synthesis of 1,4-dioxan-2-ones, which are valuable precursors to other chemicals, can be achieved by reacting carbon monoxide with formaldehyde (B43269) and a 1,2-glycol. slenvironment.com
Functional Group Protection Strategies Utilizing Dioxane Ethers
In multi-step organic synthesis, the temporary protection of reactive functional groups is often necessary to prevent unwanted side reactions. researchgate.net Ethers are commonly employed as protecting groups for alcohols due to their general stability under a variety of reaction conditions. The 1,4-dioxan-2-yl ether is a specific type of acetal-based protecting group that can be introduced to shield a hydroxyl group.
A notable method for the protection of alcohols involves the use of 2-(phenylseleno)-1,4-dioxane as a reagent. This compound, when activated by copper(II) chloride, allows for a simple and chemoselective method for the preparation of 1,4-dioxan-2-yl ethers from various alcohols. This strategy offers a way to selectively protect hydroxyl groups while other functional groups in the molecule remain unaffected. researchgate.net
The stability of the 1,4-dioxane ring is a key feature of this protecting group. Cyclic acetals, such as those derived from 1,3-diols, are generally stable towards nucleophiles and bases. nih.gov Deprotection, or the removal of the protecting group, is typically achieved under acidic conditions through hydrolysis or transacetalization. nih.gov This allows for the selective unmasking of the alcohol at a desired stage in the synthetic sequence.
Integration into Polymer Science
The unique structural features of this compound and its derivatives make them attractive candidates for the design of novel monomers for polymerization. The incorporation of the dioxane ring into a polymer backbone or as a pendant group can impart specific properties to the resulting material.
Monomer Design for Polymeric Materials
Research has demonstrated the successful synthesis of acrylic polymers using monomers containing a dioxane group. In one study, an acrylate (B77674) monomer with a pendant diol group was prepared through the acidic hydrolysis of a precursor monomer, (5-ethyl-2,2-dimethyl-1,3-dioxane-5-yl)methyl acrylate (EDMA). This dioxane-containing monomer, EDMA, was polymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization. The resulting polymer could then be deprotected to reveal the diol functionality. acs.org This approach allows for the synthesis of functional polymers with controlled molecular weight and low polydispersity. acs.org
The polymerization of such functional monomers is often carried out in solvents like 1,4-dioxane, using initiators such as 2,2'-azoisobutyronitrile (AIBN). acs.orguniovi.es The resulting polymers, containing the dioxane moiety, can have applications in various fields, including coatings and biomedical materials. The ability to introduce functional groups through the polymerization of dioxane-containing monomers opens up possibilities for creating polymers with tailored properties.
| Monomer | Polymerization Method | Key Features | Reference |
| (5-ethyl-2,2-dimethyl-1,3-dioxane-5-yl)methyl acrylate (EDMA) | RAFT Polymerization | Allows for synthesis of functional polymers with diol groups after deprotection. | acs.org |
| N-[2-(3,4-Dimethyl-2,5-dioxo-2,5-dlhydro-pyrrol-1-yl)-ethyl]-acrylamide | Radical Polymerization | Synthesis of functional acrylamide (B121943) with a light-sensitive dimethylmaleimide group. | uniovi.es |
Synthesis of Biodegradable Polymers
The synthesis of biodegradable aliphatic polyesters is a cornerstone of sustainable polymer chemistry, often achieved through the polycondensation of di-functional monomers, specifically diols and dicarboxylic acids. ceon.rs This step-wise polymerization process involves the reaction between the hydroxyl groups of a diol and the carboxyl groups of a diacid to form ester linkages, with the concurrent elimination of a small molecule, typically water. ceon.rswikipedia.org The properties of the resulting polyester (B1180765), such as its crystallinity, mechanical strength, and degradation rate, can be precisely controlled by the selection of the monomer units. researchgate.netscientific.net
While direct polymerization of this compound is not prominently documented in dedicated studies, its structure as a di-functional alcohol (diol) makes it a prime candidate for incorporation into polyester chains via polycondensation. wikipedia.org In this role, it would react with a suitable dicarboxylic acid (or its derivative, like a diacyl chloride) to form a polyester. wikipedia.orgmdpi.com The general reaction is a direct esterification process where the hydroxyl group of the diol attacks the carbonyl carbon of the diacid. csbsju.edu To achieve high molecular weight polymers, the reaction is typically conducted at elevated temperatures and under vacuum to efficiently remove the water byproduct, driving the equilibrium toward polymer formation. ceon.rstandfonline.com
The incorporation of the this compound moiety would introduce the cyclic ether structure of the 1,4-dioxane ring into the polymer backbone. This is significant because the introduction of functional side groups or unique backbone structures can modulate the physical properties of the resulting polyester. acs.orgrsc.org The flexible and polar 1,4-dioxane ring could influence the polymer's glass transition temperature, solubility, and hydrophilicity, potentially enhancing its biodegradability. The synthesis of polyesters from functional diols allows for the creation of materials with tailored properties for specific applications. mdpi.com
Investigation of Polymerization Behavior and Thermodynamics
The polymerization of this compound with a dicarboxylic acid would follow the principles of step-growth polycondensation. This type of polymerization is fundamentally an equilibrium process. tandfonline.comacs.org The formation of ester bonds is reversible, and the reaction is governed by an equilibrium constant (K). tandfonline.comtandfonline.com For polyesterification, this constant is relatively small, which means that obtaining high-molecular-weight polymers is challenging without actively shifting the equilibrium. tandfonline.comtandfonline.com
The primary thermodynamic driver for the reaction is the enthalpy change (ΔH), as the entropy change (ΔS) is typically negative due to the loss of translational freedom when monomers form a polymer chain. The formation of condensation polymers in the molten state is generally exothermic (ΔH < 0). tandfonline.com Consequently, lower reaction temperatures can favor a higher degree of polymerization from a purely thermodynamic standpoint. tandfonline.com However, kinetic factors are also critical; the reaction rate must be sufficient for the polymerization to proceed in a practical timeframe. This necessitates the use of catalysts and often higher temperatures to overcome the activation energy barrier. ceon.rs
The kinetics of polyesterification are complex but can be modeled. The reaction rate is dependent on the concentration of the reacting functional groups (hydroxyl and carboxyl). csbsju.edu Efficient removal of the water byproduct is the most critical factor in driving the reaction to completion and achieving a high degree of polymerization, as the presence of water promotes the reverse hydrolysis reaction. tandfonline.comtandfonline.com Therefore, the polymerization behavior would be highly sensitive to reaction conditions such as temperature, pressure (vacuum), and the presence of a catalyst.
Design of Dioxane-Containing Scaffolds in Medicinal Chemistry
The 1,4-dioxane ring is recognized as a "bioversatile" scaffold in medicinal chemistry. unicam.it It serves as a privileged structure that can be chemically modified to create ligands that interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) like adrenergic, serotoninergic, and dopaminergic receptors. unicam.itnih.gov The non-planar, flexible nature of the 1,4-dioxane ring allows it to present substituents in specific three-dimensional orientations, facilitating precise interactions within the binding pockets of target proteins. Its utility is demonstrated in the design of agonists, antagonists, and modulators for various receptor systems. unicam.it
Ligand Design for Molecular Targets (e.g., Receptor Interactions)
The 1,4-dioxane scaffold is a key component in the design of ligands for numerous molecular targets. Its value lies in its ability to be substituted at various positions, allowing for the fine-tuning of affinity and activity. For example, derivatives of 1,4-dioxane have been designed as potent antagonists for the N-methyl-D-aspartate (NMDA) receptor. researchgate.netresearchgate.net In one study, primary amines with a 6,6-diphenyl substituted 1,4-dioxane ring were identified as potent noncompetitive antagonists at the NMDA receptor, with potencies similar to (S)-(+)-ketamine. researchgate.net
The stereochemistry of the dioxane ring plays a crucial role in receptor recognition. Studies on ligands for α1-adrenergic and 5-HT1A serotonin (B10506) receptors revealed that these two receptor families recognize 1,4-dioxane derivatives with opposite stereochemical preferences. acs.orgnih.gov The (S)-enantiomer of certain dioxane derivatives proved to be a potent and selective 5-HT1A receptor agonist, while the (R)-enantiomer was more potent at α1d-adrenoceptors. researchgate.netacs.org This highlights how the chiral center at position 2 of the dioxane ring, the very position where the ethanol (B145695) group is attached in this compound, is critical for determining receptor interaction and selectivity.
The following table summarizes the binding affinities of representative 1,4-dioxane derivatives at various receptors, illustrating the impact of structural modifications on ligand-target interactions.
| Compound/Derivative | Substitution on Dioxane Ring | Target Receptor | Binding Affinity (pKi) | Reference |
| (S)-2 | 2-[(2-methoxyphenoxy)ethyl]aminomethyl | 5-HT1A | 8.61 | acs.org |
| (R)-2 | 2-[(2-methoxyphenoxy)ethyl]aminomethyl | 5-HT1A | 7.37 | acs.org |
| (S)-4 | 2-(piperazin-1-ylmethyl), 6,6-diphenyl | α1d-AR | 7.64 | acs.org |
| (R)-4 | 2-(piperazin-1-ylmethyl), 6,6-diphenyl | α1d-AR | 9.07 | acs.org |
| Derivative 7 | 3-methoxy on phenoxy terminal | 5-HT1A | 8.91 | nih.gov |
| Derivative 7 | 3-methoxy on phenoxy terminal | D2-like | <6.0 | nih.gov |
This table is generated from data presented in the referenced studies to illustrate structure-activity relationships.
Structural Modification for Enhanced Selectivity
Structural modifications of the 1,4-dioxane scaffold are a key strategy for enhancing the selectivity of a ligand for a specific molecular target or receptor subtype. Replacing the more rigid 1,4-benzodioxane (B1196944) nucleus with the flexible 1,4-dioxane ring can alter the interaction with receptor subtypes, leading to improved selectivity. unicam.it
A clear example of this is seen in the development of ligands for α1-adrenoceptor subtypes. The parent compound WB 4101, a 1,4-benzodioxane derivative, has high affinity for α1-adrenoceptors and 5-HT1A receptors. acs.org By replacing the benzodioxane with a 6,6-diphenyl-1,4-dioxane scaffold, researchers significantly decreased the affinity for α1-adrenoceptor subtypes while maintaining high affinity for the 5-HT1A receptor. nih.gov Further modifications, such as shifting a methoxy (B1213986) group on a terminal phenoxy ring from the 2-position to the 3-position, can transform a multitarget ligand into one that is highly selective for the 5-HT1A receptor. nih.gov
Stereochemistry is another powerful tool for enhancing selectivity. As noted previously, the chiral center at position 2 of the dioxane ring is pivotal. The reversed enantioselectivity observed between α1-AR and 5-HT1A receptors demonstrates that a specific stereoisomer can be chosen to selectively target one receptor over the other. acs.orgnih.gov For instance, the (S)-enantiomer of one derivative was a highly selective 5-HT1A agonist, whereas the (R)-enantiomer was a selective α1d-AR antagonist. acs.org These findings underscore how precise structural and stereochemical control of the dioxane scaffold enables the rational design of highly selective pharmacological agents.
Role in Developing Multitarget Agents
In contrast to designing for selectivity, the 1,4-dioxane scaffold is also exceptionally well-suited for developing multitarget agents, sometimes referred to as "magic shotguns." nih.gov This approach is particularly valuable for treating complex multifactorial diseases like schizophrenia and Parkinson's disease, where modulating several neurotransmitter pathways simultaneously can offer superior therapeutic benefits. nih.gov A single multitarget drug can provide advantages over combination therapies, including more predictable pharmacokinetics and better patient compliance. nih.gov
Researchers have successfully used the N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine scaffold as a template to create compounds with tailored polypharmacological profiles. By modifying substituents on the phenoxy moiety, they developed compounds with specific combinations of activities at dopamine (B1211576) (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors. nih.gov For example, a 2-methoxy derivative was found to be a 5-HT1A/D4 agonist and a D2/D3/5-HT2A antagonist, a profile considered favorable for treating schizophrenia. nih.gov In another case, a 3-hydroxy derivative acted as a potent agonist at D3, D4, and 5-HT1A receptors while being a partial agonist at D2 receptors, making it a promising candidate for Parkinson's disease therapy. nih.gov This work demonstrates the capacity of the 1,4-dioxane framework to serve as a central organizing element for creating sophisticated multitarget agents with precisely engineered pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(1,4-Dioxan-2-yl)ethanol, and how can reaction yields be improved?
- Methodological Answer : Catalytic hydrogenation using palladium on activated carbon (Pd/C) in ethanol has been effective for similar dioxane derivatives, achieving yields up to 89% under hydrogen atmospheres . For this compound, modifying reaction time (e.g., 18–24 hours) and catalyst loading (e.g., 10–15% Pd/C) could optimize yields. Photochemical alkylation methods, as demonstrated for heteroarenes, may also be adapted by replacing starting materials with ethanol derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy (e.g., 2921 cm⁻¹ for C-O stretching), high-resolution mass spectrometry (HRMS) for molecular ion validation, and nuclear magnetic resonance (NMR) for stereochemical analysis are essential. For example, IR and HRMS data from analogous compounds like 2-(1,4-Dioxan-2-yl)-4-methylquinoline confirm structural integrity .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation or degradation, as recommended for structurally related dioxane alcohols .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in photochemical alkylation reactions?
- Methodological Answer : Enantiomeric purity (R/S configuration) impacts regioselectivity in alkylation. For instance, (R)-configured dioxane derivatives show distinct reactivity patterns in forming quinoline adducts . Computational modeling (DFT) can predict stereoelectronic effects on transition states .
Q. What computational strategies can predict solvation effects of this compound in polar vs. nonpolar solvents?
- Methodological Answer : Density functional theory (DFT) combined with solvation models (e.g., COSMO-RS) can analyze solvent interactions. Studies on dioxane solvation in aryl ethers provide a framework for simulating dielectric environments .
Q. What challenges arise in achieving regioselectivity when using this compound in heteroarene functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
